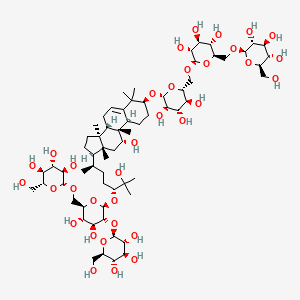
Mogroside VI A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mogroside VI A is a triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, which is significantly higher than that of sucrose. This compound is part of a family of mogrosides, which are natural sweeteners with various health benefits, including antioxidative, anti-inflammatory, and blood glucose modulation effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mogroside VI A involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes maceration, filtration, and purification steps. The extraction is often performed using solvents such as ethanol or water. The purified extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Macroporous resins are commonly used for the separation and enrichment of mogrosides. The adsorption properties of these resins are optimized to achieve high purity and yield. For instance, HZ 806 resin has been shown to offer excellent adsorption and desorption capacities for mogroside V, which can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Mogroside VI A undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts to attach sugar moieties to the mogroside structure .
Major Products Formed
The major products formed from the chemical reactions of this compound include various glycosylated derivatives and oxidized forms. These products exhibit different levels of sweetness and bioactivity, making them valuable for various applications .
Aplicaciones Científicas De Investigación
Mogroside VI A has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener in food chemistry and as a model compound for studying glycosylation reactions.
Biology: this compound exhibits antioxidative and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: The compound has potential therapeutic applications in managing diabetes, obesity, and cancer due to its ability to modulate blood glucose levels and exhibit anticancer activity.
Industry: This compound is used in the food and beverage industry as a non-caloric sweetener and flavor enhancer
Mecanismo De Acción
Mogroside VI A exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α), which plays a crucial role in regulating mitochondrial biogenesis and oxidative metabolism. This activation leads to increased antioxidant enzyme activity and reduced oxidative stress. Additionally, this compound modulates the expression of nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM), further enhancing mitochondrial function and protecting against cellular damage .
Comparación Con Compuestos Similares
Mogroside VI A is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share a similar triterpene glycoside structure but differ in the number and position of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and bioactivity. Other similar compounds include:
Mogroside IV: Known for its moderate sweetness and antioxidative properties.
Mogroside V: The most abundant and sweetest mogroside, widely used as a natural sweetener.
Mogroside VI: Similar to this compound but with slight structural differences that affect its sweetness and bioactivity
Propiedades
Fórmula molecular |
C66H112O34 |
|---|---|
Peso molecular |
1449.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)99-61-55(100-60-54(87)46(79)40(73)30(20-69)94-60)49(82)43(76)33(97-61)23-90-57-51(84)45(78)39(72)29(19-68)93-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(70)17-65(25,64)7)11-14-36(62(26,2)3)98-59-53(86)48(81)42(75)32(96-59)22-91-58-52(85)47(80)41(74)31(95-58)21-89-56-50(83)44(77)38(71)28(18-67)92-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,64+,65-,66+/m1/s1 |
Clave InChI |
LEXMIJUWSYGUOM-QHOFTYMRSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


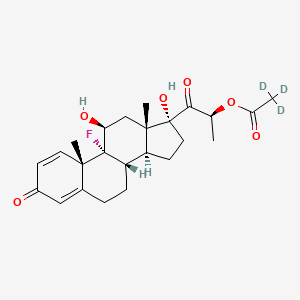
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)



![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
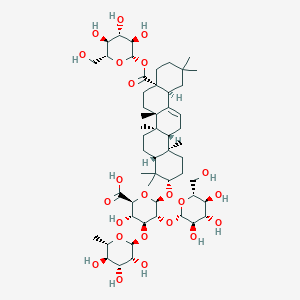
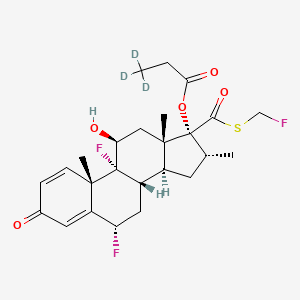
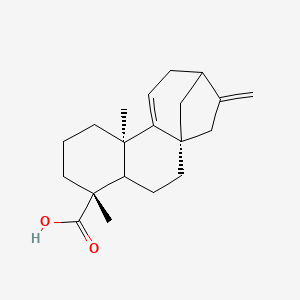
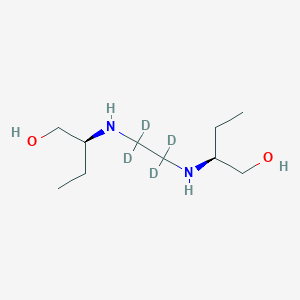
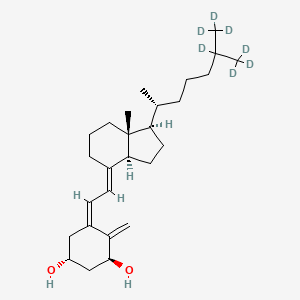
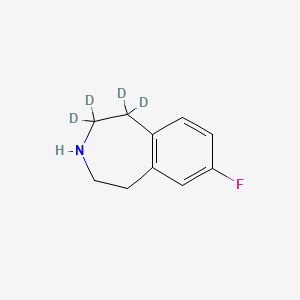
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
